molecular formula C21H26N4O2 B2585417 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide CAS No. 2097899-58-4

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2585417
CAS No.: 2097899-58-4
M. Wt: 366.465
InChI Key: FSDNIGICYXPEFE-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a heterocyclic compound featuring a cyclopenta[c]pyridazine core fused to a piperidine ring, with a carboxamide linkage to a 2-ethoxyphenyl substituent. The ethoxy group at the ortho position of the phenyl ring distinguishes it from structurally related analogs.

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-2-27-19-9-4-3-7-18(19)22-21(26)15-10-12-25(13-11-15)20-14-16-6-5-8-17(16)23-24-20/h3-4,7,9,14-15H,2,5-6,8,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDNIGICYXPEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a cyclopenta[c]pyridazine moiety and a piperidine ring, suggest diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The molecular formula of the compound is C23H24N6O2C_{23}H_{24}N_{6}O_{2} with a molecular weight of approximately 416.5 g/mol. The structure includes:

  • A cyclopenta[c]pyridazine ring
  • A piperidine ring
  • An ethoxyphenyl substituent

Key Features

PropertyValue
Molecular FormulaC23H24N6O2C_{23}H_{24}N_{6}O_{2}
Molecular Weight416.5 g/mol
CAS Number2097865-75-1
Structural ComponentsCyclopenta[c]pyridazine, Piperidine

The biological activity of This compound primarily involves modulation of various enzymatic pathways. Research indicates that it may act as an inhibitor or modulator of specific cellular processes critical to disease progression.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in tumorigenesis and inflammatory responses.
  • Cell Signaling Pathways : It may influence key signaling pathways such as the MAPK pathway, which is crucial in cancer biology.

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in several areas:

  • Antitumor Activity : Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines.
  • Neuroprotective Effects : There are indications that it could have neuroprotective properties, potentially useful in neurodegenerative diseases.

Antitumor Effects

In a study evaluating the effects of similar compounds on malignant pleural mesothelioma (MPM) cells, it was found that compounds with structural similarities to This compound exhibited significant antiproliferative activity. The study utilized cell viability assays and mouse xenograft models to demonstrate the efficacy of these compounds in reducing tumor growth .

Neuropharmacological Studies

Research involving compounds with similar structures indicated potential anxiolytic and antipsychotic effects in rodent models. These studies suggest that modifications in the cyclopenta structure can lead to diverse pharmacological profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of This compound , it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide2097861-47-5Similar cyclopenta structure; different substituents
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide2097897-48-6Incorporates a triazole ring; potential different biological activity

This comparison highlights how variations in substituents can influence biological activity and therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The 2-ethoxyphenyl group in the target compound contrasts with substituents in analogs:

  • 2-(6-hydroxypyridazin-3-yl)phenyl : Present in BJ48619 (), this substituent introduces a hydroxyl group capable of hydrogen bonding, which may improve target interaction but reduce lipophilicity .

Positional Isomerism in the Piperidine Carboxamide

The carboxamide group in the target compound is at the 4-position of the piperidine ring, whereas BJ48619 features a 3-position carboxamide . This difference may alter conformational flexibility and steric interactions with biological targets.

Molecular Weight and Physicochemical Properties

Compound Name Substituent on Phenyl Ring Piperidine Carboxamide Position Molecular Formula Molecular Weight (g/mol)
Target Compound 2-ethoxy 4 C23H27N5O2 417.49
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide 2-fluoro 4 C23H24FN5O 405.47
BJ48619 2-(6-hydroxypyridazin-3-yl) 3 C23H24N6O2 416.48

Key observations:

  • BJ48619 ’s hydroxypyridazinyl group contributes to a higher nitrogen content, which may improve aqueous solubility despite its larger heterocyclic substituent.

Research Findings and Hypothesized Structure-Activity Relationships

Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group’s electron-donating nature may stabilize aryl ether bonds in vivo compared to fluoro substituents, which are prone to oxidative metabolism .

Carboxamide Position : The 4-position carboxamide in the target compound may allow better alignment with target binding sites than the 3-position in BJ48619, as piperidine ring puckering could influence spatial orientation .

Hydrogen Bonding Potential: BJ48619’s hydroxyl group could enhance affinity for polar active sites but may limit blood-brain barrier penetration due to increased polarity .

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